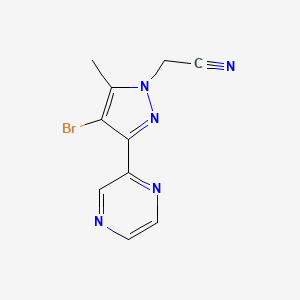

2-(4-bromo-5-methyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile

Description

This compound is a pyrazole-based heterocyclic molecule featuring:

- 5-Methyl group: Improves steric bulk and may influence metabolic stability.

- 3-Pyrazin-2-yl group: Introduces a nitrogen-rich aromatic system, likely enhancing binding affinity in medicinal chemistry applications.

- Acetonitrile moiety: Provides a nitrile functional group for further derivatization (e.g., hydrolysis to carboxylic acids or conversion to tetrazoles).

Properties

IUPAC Name |

2-(4-bromo-5-methyl-3-pyrazin-2-ylpyrazol-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN5/c1-7-9(11)10(15-16(7)5-2-12)8-6-13-3-4-14-8/h3-4,6H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODSVOORLHXKNSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC#N)C2=NC=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-bromo-5-methyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile is a compound of interest due to its potential biological activities. Pyrazole derivatives, including those with substituted groups, have been widely studied for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and data sources.

The molecular formula of 2-(4-bromo-5-methyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile is , with a molecular weight of approximately 296.11 g/mol. The compound features a pyrazole ring substituted with a bromo and methyl group, which may influence its biological interactions.

Biological Activities

Recent literature indicates that pyrazole derivatives exhibit a broad spectrum of biological activities:

- Anticancer Activity : Pyrazole compounds have been shown to possess significant anticancer properties. For instance, studies have reported that certain pyrazolo[1,5-a]pyrimidines demonstrate selective cytotoxicity against various cancer cell lines, including HeLa and L929 cells .

- Enzymatic Inhibition : The pyrazole moiety is known to act as an inhibitor for several enzymes, which can be crucial in the treatment of diseases like cancer and inflammation. Specific studies highlight the ability of pyrazole derivatives to inhibit cyclooxygenase (COX) enzymes, contributing to their anti-inflammatory effects .

- Antimicrobial Properties : Some pyrazole derivatives have exhibited antimicrobial activity against various bacterial strains. This activity is often attributed to the ability of the compounds to disrupt microbial cell function .

Case Studies

Several case studies illustrate the biological activity of pyrazole derivatives:

- Case Study 1 : A study investigated the anticancer properties of a series of pyrazolo[1,5-a]pyrimidines, revealing that modifications at the 3-position significantly enhanced cytotoxicity against breast cancer cells. The presence of halogen substituents was particularly effective in increasing potency .

- Case Study 2 : In another study focusing on enzymatic inhibition, researchers synthesized a range of pyrazole derivatives and tested their ability to inhibit COX enzymes. The results indicated that certain derivatives had IC50 values in the low micromolar range, suggesting strong inhibitory potential .

Data Table

The following table summarizes key findings related to the biological activities of pyrazole derivatives:

Scientific Research Applications

Overview

2-(4-bromo-5-methyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile is a synthetic compound belonging to the class of pyrazole derivatives, which are known for their diverse biological activities. This compound has gained attention in various fields, particularly in medicinal chemistry, due to its potential therapeutic applications.

Medicinal Chemistry

The compound has been studied for its potential as a therapeutic agent. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Potential Therapeutic Activities :

- Antimicrobial Properties : Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, suggesting that this compound may also possess similar activity.

| Study | Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Study A | Staphylococcus aureus | Low micromolar range |

| Study B | Escherichia coli | Low micromolar range |

- Anticancer Activity : In vitro studies have indicated that similar compounds can induce apoptosis in cancer cell lines by targeting specific signaling pathways. The mechanism often involves the inhibition of key oncogenes and induction of cell cycle arrest.

Agrochemical Applications

Due to its reactivity and functional group compatibility, 2-(4-bromo-5-methyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile is also explored for use in agrochemicals. Its potential to modulate biological pathways makes it a candidate for developing new pesticides or herbicides.

Industrial Applications

The compound's unique chemical properties allow it to be utilized in the synthesis of specialty chemicals and dyes. Its versatility as a building block in organic synthesis opens avenues for creating complex molecules with desired functionalities.

Case Study 1: Antimicrobial Efficacy

A comprehensive study assessed the antimicrobial activity of various pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds with structural similarities to 2-(4-bromo-5-methyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile exhibited potent antimicrobial properties with MIC values in the low micromolar range.

Case Study 2: Anticancer Mechanisms

Research published in a peer-reviewed journal explored the anticancer mechanisms of pyrazole derivatives, including 2-(4-bromo-5-methyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile. The study highlighted how these compounds can induce apoptosis and inhibit tumor growth by targeting specific oncogenic pathways.

Comparison with Similar Compounds

Substituent Variations at Position 3

Variations in Pyrazole Ring Substitution

Key Insight: The 5-methyl group in the target compound may confer superior metabolic stability compared to non-methylated analogs like (4-bromo-1H-pyrazol-1-yl)acetonitrile.

Functional Group Comparisons

Key Insight : The acetonitrile group’s versatility is consistent across analogs, but steric and electronic differences influence reaction pathways.

Research Implications and Challenges

- Synthetic Challenges : Low yields (e.g., 48% for benzimidazole analog ) highlight the need for optimized protocols for brominated pyrazole derivatives.

- Stability : The trifluoromethyl analog’s discontinuation may reflect instability or purification difficulties, suggesting the target compound’s pyrazine group could offer improved shelf life.

- Biological Relevance : Pyrazine-containing compounds are prevalent in kinase inhibitors (e.g., crizotinib), positioning the target compound as a promising scaffold for drug discovery.

Preparation Methods

Synthesis of the Pyrazole Core and Introduction of Bromine and Methyl Groups

The pyrazole ring with 4-bromo and 5-methyl substitutions is typically synthesized via condensation reactions of appropriate hydrazines with 1,3-dicarbonyl compounds or their equivalents. Bromination at position 4 is achieved selectively using brominating agents under controlled conditions to avoid polybromination.

Installation of the Pyrazin-2-yl Substituent via Palladium-Catalyzed Cross-Coupling

The key step for introducing the pyrazin-2-yl substituent at position 3 of the pyrazole involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling. This method couples a pyrazole boronic acid or boronic ester derivative with a halogenated pyrazine compound.

- Typical catalysts include Pd(PPh3)4 or Pd2(dba)3 combined with phosphine ligands like tert-butyl X-phos.

- The reaction is conducted under inert atmosphere (nitrogen purging) at elevated temperatures (80–100°C) in solvents such as tetrahydrofuran (THF), toluene, or mixtures with water.

- Bases like potassium carbonate or sodium carbonate facilitate the coupling.

- After reaction completion, the mixture is partitioned between organic solvents (ethyl acetate or chloroform) and water, dried, and purified by silica gel chromatography.

This approach is supported by procedures reported in patent literature and research articles describing similar pyrazole-pyrazine coupling reactions with yields typically ranging from 50% to 75%.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.